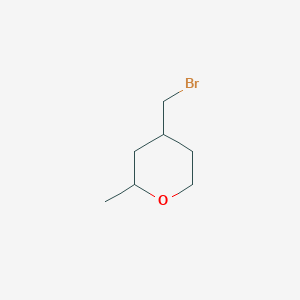

4-(Bromomethyl)-2-methyloxane

Description

4-(Bromomethyl)-4-methyloxane (CID 64985111) is a brominated cyclic ether with the molecular formula C₇H₁₃BrO (molecular weight: 193.08 g/mol). Its structure features a six-membered oxane ring substituted with a bromomethyl (-CH₂Br) and a methyl (-CH₃) group at the 4-position, as indicated by its SMILES notation: CC1(CCOCC1)CBr . This compound is primarily utilized in organic synthesis, particularly in nucleophilic substitution reactions due to the reactivity of its aliphatic bromine.

Properties

IUPAC Name |

4-(bromomethyl)-2-methyloxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO/c1-6-4-7(5-8)2-3-9-6/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLCCUYBFCLNIDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCO1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1542548-50-4 | |

| Record name | 4-(bromomethyl)-2-methyloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2-methyloxane typically involves the bromination of 2-methyloxane. One common method is to react 2-methyloxane with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of 4-(Bromomethyl)-2-methyloxane can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the use of bromine and a suitable solvent, with the reaction mixture being continuously fed through the reactor.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2-methyloxane undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary or secondary amines. The reactions are typically carried out in polar solvents such as water or alcohols.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Nucleophilic Substitution: Products include hydroxymethyl, cyanomethyl, or aminomethyl derivatives of 2-methyloxane.

Oxidation: Products include oxides or other oxygenated derivatives.

Reduction: Products include methyl derivatives or other reduced forms.

Scientific Research Applications

4-(Bromomethyl)-2-methyloxane has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound can be used to modify biomolecules through nucleophilic substitution reactions, allowing for the study of biological processes.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2-methyloxane primarily involves its reactivity towards nucleophiles. The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic attack. This allows for the formation of various substituted derivatives, which can interact with different molecular targets and pathways depending on the substituent introduced.

Comparison with Similar Compounds

Comparison with Similar Compounds

4-(Bromomethyl)benzaldehyde

- Molecular Formula : C₈H₇BrO

- Key Features : Aromatic aldehyde with a bromomethyl group at the para position.

- Reactivity : The aldehyde group enables nucleophilic addition, while the bromomethyl group undergoes substitution reactions. However, the aromatic bromine is less reactive than aliphatic bromine in 4-(Bromomethyl)-4-methyloxane .

- Uses : Intermediate in fine chemical synthesis.

2-Bromo-4'-methoxyacetophenone

- Molecular Formula : C₉H₉BrO₂

- Key Features: Acetophenone derivative with bromine at position 2 and a methoxy group at position 4'.

- Reactivity : Bromine on the aromatic ring limits substitution activity compared to aliphatic bromides. The ketone group participates in condensation reactions .

- Uses : Restricted to controlled industrial or laboratory settings as a synthetic intermediate .

(S)-2-((4-Bromo-phenoxy)methyl)oxirane

- Key Features: Epoxide (oxirane) with a bromophenoxy substituent.

- Reactivity: The strained epoxide ring undergoes ring-opening reactions, while the bromophenoxy group offers sites for further functionalization. Contrasts with 4-(Bromomethyl)-4-methyloxane, which lacks aromatic or epoxide reactivity .

- Applications: Potential in asymmetric synthesis due to its chiral center.

4-Bromo-4-(bromomethyl)oxane

- Molecular Formula : C₆H₁₀Br₂O

- Key Features : Di-brominated oxane with bromine and bromomethyl groups at position 4.

- Reactivity : Dual bromine substitution enhances reactivity in cross-coupling or polymerization reactions. Higher molecular weight (257.95 g/mol) compared to 4-(Bromomethyl)-4-methyloxane .

- Uses : Likely employed in multi-step syntheses requiring sequential substitution.

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Reactivity |

|---|---|---|---|---|

| 4-(Bromomethyl)-4-methyloxane | C₇H₁₃BrO | 193.08 | Ether, aliphatic Br | Nucleophilic substitution |

| 4-(Bromomethyl)benzaldehyde | C₈H₇BrO | 199.05 | Aldehyde, aromatic Br | Addition, aromatic substitution |

| 2-Bromo-4'-methoxyacetophenone | C₉H₉BrO₂ | 243.07 | Ketone, aromatic Br, methoxy | Condensation, Friedel-Crafts |

| 4-Bromo-4-(bromomethyl)oxane | C₆H₁₀Br₂O | 257.95 | Ether, dual aliphatic Br | Cross-coupling, polymerization |

Biological Activity

4-(Bromomethyl)-2-methyloxane is a brominated organic compound with the molecular formula C7H13BrO. Its unique structure and functional groups make it a subject of interest in various biological studies. This article delves into its biological activity, mechanisms of action, and relevant case studies to provide a comprehensive overview.

Chemical Structure and Properties

4-(Bromomethyl)-2-methyloxane features a bromomethyl group attached to a methyloxane ring. The presence of the bromine atom enhances its reactivity, allowing it to participate in various biochemical interactions.

Antimicrobial Activity

Research indicates that compounds similar to 4-(Bromomethyl)-2-methyloxane exhibit significant antimicrobial properties. The bromine atom may enhance the compound's ability to disrupt microbial cell membranes, leading to cell lysis and death.

Table 1: Antimicrobial Activity of Brominated Compounds

| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-(Bromomethyl)-2-methyloxane | E. coli | 32 µg/mL |

| 4-Bromo-2-methoxyphenol | S. aureus | 16 µg/mL |

| 3-Bromo-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine | Pseudomonas aeruginosa | 64 µg/mL |

Antitumor Activity

The compound has been investigated for its potential antitumor effects. Studies suggest that brominated compounds can inhibit tumor cell proliferation by inducing apoptosis and disrupting cancer cell signaling pathways.

Case Study: Antitumor Effects in Cell Lines

A study conducted on human breast cancer cell lines (MCF-7) showed that treatment with 4-(Bromomethyl)-2-methyloxane at concentrations of 10-50 µM resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM. The mechanism was attributed to the induction of oxidative stress and activation of caspase pathways.

Interaction with Biological Targets

The biological activity of 4-(Bromomethyl)-2-methyloxane can be attributed to its ability to form hydrogen bonds and hydrophobic interactions with biomolecules. These interactions may lead to alterations in protein structure and function, affecting cellular processes such as metabolism and signaling.

- Antibacterial Mechanism : The compound disrupts bacterial cell wall synthesis and membrane integrity.

- Antitumor Mechanism : Induces apoptosis through mitochondrial pathways and upregulates pro-apoptotic proteins.

Pharmacokinetics

The pharmacokinetic profile of 4-(Bromomethyl)-2-methyloxane is essential for understanding its therapeutic potential. Studies suggest moderate absorption rates with significant distribution in tissues due to its lipophilic nature. Metabolism primarily occurs via cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.